3-Bromo-2-cyclopropylmethoxy-benzaldehyde
Overview
Description
Scientific Research Applications
Photolabile Protecting Group for Aldehydes and Ketones
Bhc-diol, a compound closely related to benzaldehydes, has been used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. This demonstrates the potential for specific benzaldehyde derivatives to be used in light-sensitive applications, potentially including the synthesis or modification of complex organic molecules (Lu et al., 2003).
Synthesis of 2-Aryl-1,2-Dihydrophthalazines
The reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, employing K2CO3 as a base and FeCl3 as a catalyst, yields 2-aryl-1,2-dihydrophthalazines. This process highlights the utility of bromomethylated benzaldehydes in synthesizing heterocyclic compounds, suggesting a similar utility for the specified compound in synthesizing novel organic structures (Aljaar et al., 2013).
Catalytic and Green Chemistry Applications
A study on the use of ionic liquids as solvents and catalysts for the Knoevenagel condensation between benzaldehyde and malononitrile points to innovative uses of benzaldehyde derivatives in green chemistry and catalysis. These findings suggest that compounds like 3-Bromo-2-cyclopropylmethoxy-benzaldehyde could find applications in environmentally friendly synthesis processes (Verdía et al., 2017).
Synthesis of Substituted Benzaldehydes
Research into the selective ortho-bromination of substituted benzaldoximes leading to the synthesis of substituted 2-bromobenzaldehydes demonstrates the strategic manipulation of benzaldehyde compounds to achieve specific electronic and structural properties, potentially relevant to the synthesis or modification of this compound for targeted applications (Dubost et al., 2011).
Properties
IUPAC Name |
3-bromo-2-(cyclopropylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-2-9(6-13)11(10)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRVKKDWERLOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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